7-Methyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with significant implications in medicinal chemistry. Its chemical structure is characterized by a bicyclic isoquinoline framework, which is known for its diverse biological activities. The compound is classified under isoquinoline derivatives and has garnered attention for its potential applications in pharmaceuticals.
7-Methyl-3,4-dihydroisoquinoline hydrochloride has the Chemical Abstracts Service (CAS) Number 6600-21-1. The molecular formula is , with a molecular weight of approximately 181.66 g/mol . This compound belongs to the class of nitrogen-containing heterocycles, specifically isoquinolines, which are recognized for their role in various biological processes and therapeutic applications.
The synthesis of 7-methyl-3,4-dihydroisoquinoline hydrochloride can be achieved through several methods, each with distinct technical details:
The molecular structure of 7-methyl-3,4-dihydroisoquinoline hydrochloride features a bicyclic isoquinoline core:
The structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models.
7-Methyl-3,4-dihydroisoquinoline hydrochloride can participate in various chemical reactions:
Research indicates that derivatives of isoquinolines often exhibit neuroprotective and anti-inflammatory properties, suggesting similar potential for this compound .
The physical and chemical properties of 7-methyl-3,4-dihydroisoquinoline hydrochloride are crucial for its application:
7-Methyl-3,4-dihydroisoquinoline hydrochloride has several scientific uses:
The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active alkaloids and synthetic pharmaceuticals. This partially saturated isoquinoline variant features a benzopyridine core with a reducible imine bond at the 1,2-position, conferring both planarity for π-stacking interactions and conformational flexibility for optimal target binding. The protonatable nitrogen atom facilitates hydrogen bonding and ionic interactions with biological targets, while the aromatic system enables hydrophobic contacts [4] [10]. These features collectively allow DHIQ derivatives to interact with diverse protein binding sites, particularly enzymes and receptors implicated in disease pathways.
The scaffold's chemical tractability enables extensive structural elaboration. Positions C-1, C-3, C-4, C-6, C-7, and N-2 serve as key modification sites to fine-tune pharmacological properties. For instance, electron-donating groups at C-6/C-7 enhance DNA intercalation in anticancer agents, while electron-withdrawing substituents at C-3 improve metabolic stability [1] [8]. The 7-methyl substitution in particular balances electron distribution to maintain nucleophilicity at N-2 while preventing unwanted oxidation at C-1, a common metabolic pathway for simpler isoquinolines [8]. This strategic methylation enhances compound half-life without compromising target engagement.
Table 1: Clinically Approved Pharmaceuticals Containing Dihydroisoquinoline or Tetrahydroisoquinoline Scaffolds
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Trabectedin | Anticancer (Ovarian cancer) | Tetrahydroisoquinoline pentacyclic system | DNA minor groove binding |
Quinapril | Antihypertensive | 3,4-Dihydro-1H-isoquinoline-2-carboxylate | Angiotensin-converting enzyme inhibition |
Solifenacin | Overactive bladder | 1-azabicyclo[2.2.2]oct-3-yl ester substitution | Muscarinic receptor antagonism |
Apomorphine | Parkinson's disease | Dihydroisoquinoline with catechol | Dopamine receptor agonism |
Praziquantel | Anthelmintic | Cyclohexylcarbonyl substitution | Calcium channel modulation in parasites |
The medicinal exploration of dihydroisoquinoline derivatives spans over a century, beginning with the isolation of natural alkaloids like anhalonidine and carnegine from peyote cacti. The Pictet-Spengler reaction, first described in 1911, provided the initial synthetic access to tetrahydroisoquinoline scaffolds by condensing β-arylethylamines with aldehydes under acidic conditions [4] [10]. This reaction became a cornerstone for generating structurally diverse isoquinoline libraries. Mid-20th century research revealed the anticancer potential of saframycins and naphthyridinomycins containing complex fused dihydroisoquinoline units, highlighting their DNA-binding capabilities [1] [4].
The 1980s-1990s witnessed strategic synthetic innovations enabling drug optimization. Bischler-Napieralski cyclization emerged as a key method for constructing 3-substituted dihydroisoquinolines through cyclodehydration of N-acyl phenethylamines [4] [8]. This approach facilitated the development of quinapril (launched 1991), an angiotensin-converting enzyme inhibitor where the DHIQ moiety enhances zinc-binding affinity at the catalytic site. Parallel innovations in catalytic asymmetric hydrogenation produced chiral tetrahydroisoquinolines for agents like solifenacin (launched 2004), where stereochemistry critically determines muscarinic receptor selectivity [10].
Contemporary drug discovery leverages advanced synthetic methodologies, including transition metal-catalyzed C-H functionalization and biocatalytic desymmetrization, to access previously inaccessible dihydroisoquinoline chemotypes. These innovations underpin recent clinical candidates like PARP inhibitors featuring fluorinated DHIQ carboxamides that mimic NAD⁺ binding [2] [9].
Ring substitutions on the DHIQ scaffold systematically modulate pharmacological properties by altering electronic distribution, steric bulk, and hydrogen bonding capacity. Position-specific effects include:
C-3 substitutions: Alkyl groups (especially gem-dimethyl) confer metabolic resistance against oxidation while maintaining planarity for target binding. Phosphonate/phosphinic acid derivatives enable potent zinc chelation in metalloenzyme inhibitors like leucine aminopeptidase blockers (IC₅₀ = 16.5 µM for dibenzyloxy derivatives) [9]. Carboxamide extensions at C-3 create PARP-1 inhibitors mimicking nicotinamide binding, with fluorinated variants enhancing affinity through halogen bonding [2].
C-1 modifications: Introduction of nitro groups or α-hydroxyketone systems enables metal chelation in HIV integrase inhibitors (e.g., compound 6c, 91% p24 reduction at 10µM). The nitro group orientation determines selectivity for mutant versus wild-type enzymes [3].
C-6/C-7 alkoxy groups: Methoxy or benzyloxy substituents enhance DNA intercalation in anticancer agents while modulating log P values for optimal membrane permeability. Electron-donating groups at these positions increase π-electron density, enhancing stacking interactions with nucleic acid bases [1] [9].
N-2 alkylation: Modifications alter basicity (pKₐ) and membrane permeability. Methylation increases blood-brain barrier penetration for CNS agents, while bulkier groups like bipiperidine improve selectivity for peripheral targets [2] [8].
Table 2: Impact of Ring Substitutions on Pharmacological Activity of DHIQ Derivatives
Position | Substituent | Biological Activity Enhancement | Mechanistic Rationale |
---|---|---|---|
C-3 | Gem-dimethyl | Metabolic stability ↑ (t₁/₂ ↑ 3-fold) | Blockade of oxidative metabolism |
C-3 | Phosphonic acid | Leucine aminopeptidase inhibition (IC₅₀ ↓) | Zinc ion chelation at active site |
C-7 | Fluoro | PARP-1 inhibition (IC₅₀ = 156 nM) | Halogen bonding with Asp/His residues |
C-1 | Nitro group | HIV integrase inhibition (91% p24 reduction) | Mg²⁺ coordination in active site |
N-2 | Bipiperidine | PARP-1/PARP-2 selectivity (SI = 2.23) | Hydrophobic filling of selectivity pocket |
C-6/C-7 | Benzyloxy | Antiproliferative activity (G₁/S arrest) | DNA intercalation and topoisomerase inhibition |
The 7-methyl group specifically modulates electron density at N-2 while preventing unwanted cyclization or oxidation reactions. In kinase inhibitors like KDR blockers, 7-methyl-DHIQ derivatives exhibit enhanced selectivity profiles due to steric complementarity with hydrophobic pockets adjacent to the ATP binding site [5]. Molecular modeling reveals that the methyl group's van der Waals interactions with valine residues (e.g., Val848 in KDR) contribute significantly to binding energy (ΔG = -2.3 kcal/mol) [5]. These structure-activity relationships underscore how targeted substitutions transform the versatile DHIQ scaffold into precision therapeutic agents.
The synthesis of 3,4-dihydroisoquinolines employs diverse strategies, each offering distinct advantages for specific substitution patterns:
Pictet-Spengler Condensation: Remains the most direct route to 1-substituted derivatives. Modern variants employ chiral catalysts like (R)-TRIP or (S)-BINOL for enantioselective synthesis (up to 98% ee). Microwave acceleration reduces reaction times from hours to minutes while improving yields (e.g., 98% in 15 minutes for 1-phenyl-DHIQ) [4] [10].
Bischler-Napieralski Cyclization: Preferred for 3,4-disubstituted derivatives. Involves POCl₃-mediated cyclodehydration of N-acyl-β-phenethylamines, followed by reduction. Recent improvements use RuTsDPEN catalysts for asymmetric transfer hydrogenation, producing chiral intermediates for alkaloid synthesis [4] [8].
Iminium Salt Oxidation: Novel approach for N-alkylated 3-substituted DHIQs. 3,3-Dimethyl dihydroisoquinoline undergoes N-alkylation followed by oxidation with K₃Fe(CN)₆/KOH via radical intermediates. This method circumvents steric hindrance in direct N-alkylation (yields: 39-69%) [8].
Castagnoli-Cushman Reaction: Constructs 3-unsubstituted DHIQ carboxylic acids using homophthalic anhydrides and 1,3,5-triazinanes. Critical for PARP inhibitor precursors, enabling gram-scale synthesis of fluorinated building blocks [2].
Regioselective Assembly: Two-step sequence via halogenated intermediates enables Suzuki and Buchwald couplings for late-stage diversification. This facilitates rapid SAR exploration during lead optimization [6].
Table 3: Comparison of Key Synthetic Methods for DHIQ Derivatives
Method | Key Advantages | Limitations | Yield Range | Ideal For |
---|---|---|---|---|
Pictet-Spengler | Direct, enantioselective variants available | Limited to 1-substituted derivatives | 40-98% | Tetrahydroisoquinoline alkaloids |
Bischler-Napieralski | Access to 3,4-disubstituted derivatives | Harsh conditions (POCl₃, high temp) | 28-87% | 3-Alkyl substituted DHIQs |
Iminium Salt Oxidation | Bypasses steric hindrance in N-alkylation | Sensitive to bulky N-substituents | 39-69% | N-Alkylated 3-substituted DHIQs |
Castagnoli-Cushman | Gram-scale synthesis of carboxylic acid derivatives | Requires anhydride precursors | 36-38% (2 steps) | PARP inhibitor scaffolds |
Nitro-Mannich Condensation | Efficient 1,2-dihydroisoquinolines | Limited to nitro-containing derivatives | 58-90% | HIV integrase inhibitors |
For 7-methyl-3,4-dihydroisoquinoline hydrochloride specifically, optimized Bischler-Napieralski protocols typically start from 2-(4-methylphenyl)ethylamine. Acylation with chloroacetyl chloride followed by cyclodehydration generates the 7-methyl-3,4-dihydroisoquinoline core, which is isolated as the hydrochloride salt for improved stability and crystallinity. Recent advances employ cobalt chloride catalysis for improved regioselectivity and yield in analogous systems [3] [6]. The hydrochloride salt form enhances water solubility for biological testing while maintaining the imine functionality crucial for further derivatization at C-1 or N-2 positions.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9